molecular formula C11H14F3N B1438824 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1021032-89-2

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1438824
CAS No.: 1021032-89-2
M. Wt: 217.23 g/mol
InChI Key: CXPBPAWRMVONLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Scientific Research Applications

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 2-methylpropan-1-amine.

    Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with 2-methylpropan-1-amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    Fenfluramine: A compound with a similar trifluoromethyl group, used as an appetite suppressant.

    Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.

Uniqueness

2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPBPAWRMVONLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.